(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is a synthetic organic compound that features a complex structure combining a furan ring, an acrylamide moiety, and a tetrahydrobenzo[f][1,4]oxazepine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Tetrahydrobenzo[f][1,4]oxazepine Core: This can be achieved via a series of cyclization and functional group transformations, often involving the use of protecting groups to ensure selective reactions.
Coupling of the Acrylamide Moiety: The final step involves coupling the furan and tetrahydrobenzo[f][1,4]oxazepine intermediates with an acrylamide group, typically using a condensation reaction under controlled conditions to ensure the (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced, particularly at the acrylamide moiety, to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan ring and the acrylamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.
Industry
In industrial applications, the compound’s properties could be leveraged in the development of new materials, such as polymers or coatings, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which (E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide: can be compared with other acrylamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural motifs, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-19-7-9-23-15-4-3-13(10-14(15)17(19)21)18-16(20)5-2-12-6-8-22-11-12/h2-6,8,10-11H,7,9H2,1H3,(H,18,20)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHZXGLFXOQPKS-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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